(4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione
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Overview
Description
(4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[44]nonane-2-thione is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzaldehyde with 3-methylbenzylamine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable thiol reagent under controlled conditions to yield the desired spirocyclic thione compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagent used.
Scientific Research Applications
(4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-one: Similar structure but with a ketone group instead of a thione group.
(4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-amine: Similar structure but with an amine group instead of a thione group.
Uniqueness
The uniqueness of (4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione lies in its spirocyclic structure and the presence of both imine and thione functional groups. This combination of features provides it with distinct chemical reactivity and potential biological activities that are not commonly found in other compounds.
Properties
Molecular Formula |
C21H23N3S |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
4-(3-methylanilino)-1-(2-methylphenyl)-1,3-diazaspiro[4.4]non-3-ene-2-thione |
InChI |
InChI=1S/C21H23N3S/c1-15-8-7-10-17(14-15)22-19-21(12-5-6-13-21)24(20(25)23-19)18-11-4-3-9-16(18)2/h3-4,7-11,14H,5-6,12-13H2,1-2H3,(H,22,23,25) |
InChI Key |
NTYWVZXQQMDEPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=S)N(C23CCCC3)C4=CC=CC=C4C |
Origin of Product |
United States |
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